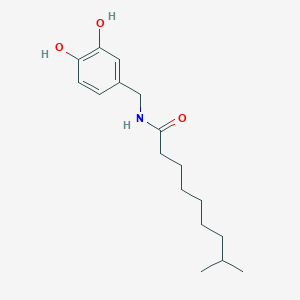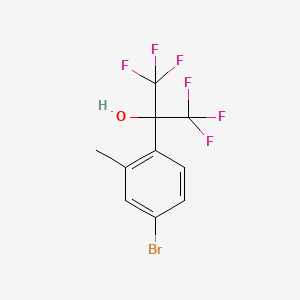
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two hydroxyl groups at the 3 and 4 positions, linked to an 8-methylnonanamide chain. The presence of hydroxyl groups on the benzyl ring imparts significant reactivity, making it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 8-methylnonanoic acid.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is first converted to 3,4-dihydroxybenzylamine through a reductive amination process.
Amide Bond Formation: The 3,4-dihydroxybenzylamine is then reacted with 8-methylnonanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide can be compared with other similar compounds such as:
N-(3,4-Dihydroxybenzyl)-2,4-dihydroxybenzamide: Similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
3,4-Dihydroxybenzylamine: Lacks the nonanamide chain, making it less hydrophobic and altering its biological activity.
8-Methylnonanoic Acid:
Eigenschaften
Molekularformel |
C17H27NO3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[(3,4-dihydroxyphenyl)methyl]-8-methylnonanamide |
InChI |
InChI=1S/C17H27NO3/c1-13(2)7-5-3-4-6-8-17(21)18-12-14-9-10-15(19)16(20)11-14/h9-11,13,19-20H,3-8,12H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
CHVITUBMXXIZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)




![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
